3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile
Overview
Description
3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H8N4. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide (MnO2) in water, which provides an eco-friendly and efficient route . The reaction is carried out at room temperature using sodium dodecyl benzene sulphonate as a surfactant.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the process. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of various enzymes and receptors, such as p38 mitogen-activated protein kinase (MAPK) and cyclooxygenase (COX). These interactions can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-[6-(4-fluorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Uniqueness
3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar pyrazole derivatives .
Properties
IUPAC Name |
3-amino-5-ethyl-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-5-4(3-7)6(8)10-9-5/h2H2,1H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWXMBLFGLIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213079 | |
Record name | Pyrazole, 3-amino-4-cyano-5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63680-91-1 | |
Record name | Pyrazole, 3-amino-4-cyano-5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 3-amino-4-cyano-5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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